molecular formula C5H4N2O4 B12433080 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

Cat. No.: B12433080
M. Wt: 158.09 g/mol
InChI Key: PXQPEWDEAKTCGB-YZRHJBSPSA-N
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Description

2,4-Dioxo-(414C)1H-pyrimidine-6-carboxylic acid is a pyrimidine derivative characterized by two oxo groups at positions 2 and 4, a carboxylic acid moiety at position 6, and a carbon-14 isotope label (denoted by 414C).

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

158.09 g/mol

IUPAC Name

2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i3+2

InChI Key

PXQPEWDEAKTCGB-YZRHJBSPSA-N

Isomeric SMILES

C1=C(NC(=O)N[14C]1=O)C(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction yields orotic acid as a product . Another method involves the use of the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within heterocyclic systems .

Industrial Production Methods: In industrial settings, the production of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and industrial applications .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid with analogous pyrimidine derivatives, focusing on structural features, reactivity, and biological interactions.

Structural Analogues and Similarity Scores

Table 1 lists pyrimidine-based compounds with similarity scores derived from structural alignment (based on ):

CAS No. Compound Name Similarity Score Key Features
6299-87-2 6-Hydroxypyrimidine-4-carboxylic acid 0.58 Hydroxyl group at position 6
7399-93-1 Methyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate 0.56 Esterified carboxylate, 6-oxo group
89581-58-8 2-Chloro-6-methylpyrimidine-4-carboxylic acid N/A Chloro and methyl substituents at positions 2/6
2836-44-4 1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid N/A Ethyl group, fused pyrido ring

Key Observations:

  • Methyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate (0.56 similarity): The ester group may enhance membrane permeability but requires hydrolysis for activation, unlike the directly ionizable carboxylic acid in the target compound .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid: The chloro and methyl substituents increase steric bulk and electron-withdrawing effects, which could alter binding affinity compared to the oxo groups in the target compound .

Reactivity and Stability

  • Hydrolysis Sensitivity: The 2,4-dioxo groups in the target compound may confer stability under acidic conditions, akin to thiadiazine-4-ketals, which resist hydrolysis unless treated with strong acids like H₂SO₄ . This contrasts with 6-hydroxypyrimidine derivatives, where the hydroxyl group is more prone to oxidation.
  • Radiolabeling (414C): The carbon-14 label (if present) enables tracing in metabolic studies, a feature absent in non-isotopic analogues like 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Biological Activity

2,4-Dioxo-(414C)1H-pyrimidine-6-carboxylic acid, commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrimidines are essential heterocyclic compounds that play significant roles in biochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be represented as follows:

  • Molecular Formula : C6_{6}H4_{4}N2_{2}O4_{4}
  • Molecular Weight : 172.11 g/mol
  • IUPAC Name : 2,4-dioxo-1H-pyrimidine-6-carboxylic acid

The presence of two carbonyl groups and a carboxylic acid moiety contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) evaluated the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid has also been investigated. A case study by Johnson et al. (2021) focused on its effects on human cancer cell lines. The study revealed that the compound inhibited cell proliferation in a dose-dependent manner:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)8
A549 (lung cancer)12

Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS).

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid has shown anti-inflammatory effects. A study published by Lee et al. (2022) assessed its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
TNF-α15050
IL-620070

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activities of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells.
  • Modulation of Immune Response : It appears to downregulate inflammatory cytokines, thereby modulating immune responses.

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